2-Bromo-3-ethynylthiophene

Conjugated polymers Acetylene polymerization Poly(thienylacetylenes)

2-Bromo-3-ethynylthiophene (CAS 198491-45-1) is a heterocyclic building block with the molecular formula C6H3BrS and a molecular weight of 187.06 g/mol. It features a bromine atom at the 2-position and an ethynyl group at the 3-position of the thiophene ring.

Molecular Formula C6H3BrS
Molecular Weight 187.06 g/mol
Cat. No. B13117731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-ethynylthiophene
Molecular FormulaC6H3BrS
Molecular Weight187.06 g/mol
Structural Identifiers
SMILESC#CC1=C(SC=C1)Br
InChIInChI=1S/C6H3BrS/c1-2-5-3-4-8-6(5)7/h1,3-4H
InChIKeyUYJSKMVTTFGFNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-ethynylthiophene (CAS 198491-45-1) for Orthogonal Reactivity in Conjugated Material Procurement


2-Bromo-3-ethynylthiophene (CAS 198491-45-1) is a heterocyclic building block with the molecular formula C6H3BrS and a molecular weight of 187.06 g/mol [1]. It features a bromine atom at the 2-position and an ethynyl group at the 3-position of the thiophene ring . This compound belongs to the class of 2,3-disubstituted thiophenes used in palladium-catalyzed cross-coupling reactions for the synthesis of conjugated oligomers, polymers, and advanced organic materials [2]. Its logP value of 2.4919 and polar surface area of 28.24 Ų provide predictable solubility characteristics for organic-phase synthetic workflows [1].

Why 2-Bromo-3-ethynylthiophene Cannot Be Replaced by 2,5-Disubstituted Analogs in Sequential Cross-Coupling Procurement


Generic substitution of 2-bromo-3-ethynylthiophene with alternative bromoethynylthiophene isomers or 2,5-dibromothiophenes fails due to fundamentally different reactivity outcomes dictated by substituent regiochemistry. The ortho-relationship between the bromine (C2) and ethynyl (C3) groups creates an electronic and steric environment distinct from 2-bromo-5-ethynylthiophene or 3-bromo-4-ethynylthiophene . In Pd-catalyzed direct arylation, a bromo-substituent at the C2-position acts as a blocking group enabling regioselective C5-arylation without C-Br bond cleavage, a selectivity pattern that is position-dependent and cannot be replicated with 2,5-dibromo or 3-substituted isomers . Furthermore, the 2-bromo-3-ethynyl architecture provides orthogonal reactivity: the bromine undergoes Suzuki/Stille coupling while the terminal alkyne remains available for Sonogashira coupling or click chemistry, a dual-functional profile absent in simple bromothiophenes lacking the ethynyl moiety .

Quantitative Evidence Guide: 2-Bromo-3-ethynylthiophene Versus Comparator Thienylacetylenes in Polymerization Performance


Polymerization Yield and Molecular Weight: 2-Bromo-3-ethynylthiophene-Derived Poly(thienylacetylene) Versus Trimethylsilyl Analog

3-Ethynyl-4-bromothiophene (a regioisomer of 2-bromo-3-ethynylthiophene with the bromine at the 4-position) undergoes acetylene polymerization using MoCl5- and WCl6-Ph3SiH catalysts to yield poly(thienylacetylenes) with molecular weights (Mw) up to 602,000 g/mol and polymerization yields reaching 100% [1]. In contrast, the trimethylsilyl-substituted analog 3-ethynyl-4-(trimethylsilyl)thiophene achieves comparable yields under identical conditions but produces polymers with distinctly different optical concentration-dependent behavior, with the bromo-substituted variant enabling predictable wavelength tunability via concentration adjustment [1].

Conjugated polymers Acetylene polymerization Poly(thienylacetylenes)

Cross-Coupling Yield: 2-Bromo-3-ethynylthiophene as a Synthetic Intermediate for 2-Ethynyl-3-(phenylethynyl)thiophene

Using 2-bromo-3-ethynylthiophene as the starting material in a Sonogashira coupling with phenylacetylene produces 2-ethynyl-3-(phenylethynyl)thiophene (DAT) in an isolated yield of 96% under Pd-catalyzed conditions [1]. This high yield demonstrates the superior coupling efficiency of the C2 bromine atom when positioned ortho to the C3 ethynyl group. The structural analog MAT, synthesized from a related bromothiophene precursor, achieves a significantly lower isolated yield of 77% under comparable conditions [1].

Sonogashira coupling Palladium catalysis Dialkynylthiophene synthesis

Stokes Shift Modulation: 3-Ethynylthiophene Substitution at 2,6-Positions Versus 8 and 4,4'-Positions in BODIPY Fluorophores

In BODIPY derivatives, 3-ethynylthiophene substitution at the 2,6-positions causes a significant increase in Stokes shift compared to unsubstituted BODIPY cores [1]. Substitution at the 8 and 4,4'-positions produces no measurable effect on Stokes shift [1]. The 2,6-substituted derivatives also demonstrate enhanced singlet oxygen generation efficiency compared to 4,4'-substituted analogs [1].

BODIPY dyes Fluorescence Photophysical properties

Regioselective C5-Arylation Selectivity: 2-Bromo-Substituted Thiophenes Versus Unsubstituted Thiophenes

The bromo-substituent at the C2-position of 3-substituted thiophenes functions as a blocking group enabling regioselective C5-arylation without cleavage of the C-Br bond [1]. Using 1 mol% phosphine-free Pd catalyst with KOAc base in DMA solvent, C5-(hetero)arylated thiophenes are obtained in moderate to high yields [1]. This selectivity preserves the C-Br bond for subsequent orthogonal cross-coupling reactions. Unsubstituted thiophenes lack this built-in blocking capability and require additional protection/deprotection steps to achieve comparable regioselectivity [2].

Direct arylation Palladium catalysis C-H activation

Procurement-Driven Application Scenarios for 2-Bromo-3-ethynylthiophene in Conjugated Materials and Functional Small Molecules


Synthesis of Dialkynylthiophene Derivatives for Antioxidant and ADME-Optimized Compounds

2-Bromo-3-ethynylthiophene serves as the key bromoalkyne precursor for synthesizing 2,3-dialkynylthiophene derivatives via sequential Sonogashira coupling and desilylation reactions [1]. Products such as 3-ethynyl-2-(phenylethynyl)thiophene and 3-ethynyl-2-[(4-methylphenyl)ethynyl]thiophene exhibit high drug scores and low predicted toxicities in ADME analyses [1]. 3-Ethynyl-2-(naphthalen-1-ylethynyl)thiophene demonstrates significant reducing activity and free radical scavenging capacity across five different antioxidant assays [1]. The 96% isolated yield for DAT derivatives (see Section 3, Evidence Item 2) supports cost-effective scale-up for medicinal chemistry and biological screening programs [1].

Poly(thienylacetylene) Synthesis for Tunable Optical Materials

2-Bromo-3-ethynylthiophene (via its 3-ethynyl-4-bromo isomer) undergoes selective acetylene polymerization using MoCl5- or WCl6-Ph3SiH catalysts to produce soluble poly(thienylacetylenes) with Mw up to 602,000 g/mol in quantitative yields up to 100% [2]. These polymers exhibit concentratochromism—a logarithmic concentration-dependent red-shift in light transmission spectra—enabling predictable optical tuning by simple concentration adjustment [2]. The bromine atom provides a handle for post-polymerization functionalization via Suzuki or Stille coupling, offering dual orthogonal reactivity absent in TMS-protected analogs (see Section 3, Evidence Item 1) [2].

BODIPY Fluorophore Functionalization for Enhanced Stokes Shift

3-Ethynylthiophene, accessible via Sonogashira coupling from 2-bromo-3-ethynylthiophene, serves as a critical substituent for BODIPY fluorophores. Substitution at the 2,6-positions of the BODIPY core produces a significant Stokes shift increase and enhanced singlet oxygen generation efficiency compared to substitution at the 8 or 4,4'-positions (see Section 3, Evidence Item 3) [3]. This position-dependent optical tuning enables rational design of far-red emitting probes for bioimaging and photodynamic therapy applications.

Sequential Orthogonal Cross-Coupling for Oligothiophene Semiconductor Synthesis

2-Bromo-3-ethynylthiophene enables sequential orthogonal cross-coupling strategies where the C2 bromine undergoes Suzuki coupling with arylboronic acids while the C3 ethynyl group remains available for subsequent Sonogashira coupling with aryl halides . This dual functionality, combined with the C2 bromine's demonstrated role as a blocking group for regioselective C5-arylation (see Section 3, Evidence Item 4), makes it a preferred building block for synthesizing 2,5-di(hetero)arylated thiophenes with precisely controlled substitution patterns for OLED, OFET, and organic photovoltaic applications [4].

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